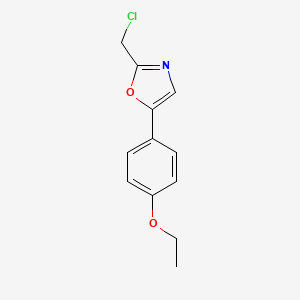

2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-5-(4-ethoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-2-15-10-5-3-9(4-6-10)11-8-14-12(7-13)16-11/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKPOXBPFVCOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole: A Versatile Scaffold for Drug Discovery

Abstract

The oxazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically relevant agents.[1][2] Its unique electronic properties and structural rigidity allow it to engage with biological targets through a variety of non-covalent interactions.[3] This guide focuses on a particularly valuable derivative, 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole. The strategic placement of a reactive chloromethyl group at the 2-position, combined with a 4-ethoxyphenyl moiety at the 5-position, renders this compound an exceptionally versatile building block for the synthesis of compound libraries. We will provide an in-depth analysis of its synthesis, physicochemical properties, chemical reactivity, and proven applications, offering field-proven insights and detailed protocols for researchers in drug development.

Core Synthesis Strategy: The Robinson-Gabriel Cyclodehydration Approach

The construction of the 2,5-disubstituted oxazole core is most reliably achieved through cyclodehydration reactions. The Robinson-Gabriel synthesis and its variations, which involve the cyclization and dehydration of α-acylamino ketones, are foundational methods.[4] A highly effective and logical pathway for synthesizing this compound involves the reaction of an α-haloketone with chloroacetamide, a method analogous to the Bredereck reaction.[5]

Causality in Synthesis Design: The choice of an α-haloketone, specifically 2-bromo-1-(4-ethoxyphenyl)ethan-1-one, provides a reactive electrophilic center for the initial N-alkylation of chloroacetamide. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the amide oxygen onto the ketone carbonyl. This step, however, requires significant energy input and the removal of a water molecule to form the aromatic oxazole ring. For this reason, a powerful dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid is indispensable for driving the reaction to completion and achieving high yields.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. ijpsonline.com [ijpsonline.com]

An In-Depth Technical Guide to 2-(Chloromethyl)-5-(4-methoxyphenyl)oxazole: Synthesis, Properties, and Applications

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] The 2,5-disubstituted oxazole motif, in particular, offers a versatile platform for drug design, allowing for the strategic placement of functional groups to modulate biological activity.[3] 2-(Chloromethyl)-5-(4-methoxyphenyl)oxazole is a key intermediate in this class, featuring a reactive chloromethyl group at the 2-position, which serves as a handle for further synthetic elaboration, and a methoxyphenyl group at the 5-position, a common feature in many biologically active molecules.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers in drug discovery and organic synthesis.

Chemical Structure and Properties

The chemical structure of 2-(Chloromethyl)-5-(4-methoxyphenyl)oxazole is characterized by a central 1,3-oxazole ring. This five-membered aromatic heterocycle is substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a 4-methoxyphenyl group.

Caption: Proposed synthetic workflow for 2-(Chloromethyl)-5-(4-methoxyphenyl)oxazole.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, field-proven protocol based on established oxazole syntheses. [6][7]Researchers should optimize conditions for their specific laboratory setup.

Step 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

-

Dissolve 4-methoxyacetophenone (1 equivalent) in glacial acetic acid.

-

Slowly add bromine (1 equivalent) dropwise at room temperature with stirring.

-

Continue stirring for 2-4 hours until TLC indicates consumption of the starting material.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry under vacuum. Recrystallize from ethanol if necessary.

Step 2: Synthesis of N-(2-(4-methoxyphenyl)-2-oxoethyl)chloroacetamide

-

Suspend 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) and chloroacetamide (1.1 equivalents) in a suitable solvent such as acetone or DMF.

-

Add a mild base like sodium bicarbonate (2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

Step 3: Synthesis of 2-(Chloromethyl)-5-(4-methoxyphenyl)oxazole

-

To the crude N-(2-(4-methoxyphenyl)-2-oxoethyl)chloroacetamide, add a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride, cautiously at low temperature (0-5 °C).

-

Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a few hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not widely published, the expected spectroscopic data can be predicted based on the analysis of similar structures. [8][9][10]

| Spectroscopic Data | Predicted Characteristics |

|---|

| ¹H NMR | * Aromatic protons (4-methoxyphenyl): Two doublets in the range of δ 7.0-7.8 ppm.

-

Oxazole proton: A singlet around δ 7.2-7.5 ppm.

-

Chloromethyl protons (-CH₂Cl): A singlet around δ 4.7-4.9 ppm.

-

Methoxy protons (-OCH₃): A singlet around δ 3.8-3.9 ppm. | | ¹³C NMR | * Oxazole C2: ~159-162 ppm.

-

Oxazole C5: ~150-153 ppm.

-

Oxazole C4: ~123-126 ppm.

-

Aromatic carbons: In the range of 114-160 ppm.

-

Chloromethyl carbon (-CH₂Cl): ~40-45 ppm.

-

Methoxy carbon (-OCH₃): ~55 ppm. | | IR (cm⁻¹) | * C=N and C=C stretching (oxazole ring): ~1500-1650 cm⁻¹.

-

C-O-C stretching (ether and oxazole): ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric).

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹.

-

C-Cl stretching: ~650-800 cm⁻¹. | | Mass Spectrometry (EI) | * Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 223/225 in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).

-

Fragmentation: Loss of the chloromethyl radical, cleavage of the oxazole ring. |

Reactivity and Applications in Drug Development

The primary utility of 2-(chloromethyl)-5-(4-methoxyphenyl)oxazole in synthetic chemistry stems from the reactivity of the chloromethyl group. [4]This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of various functionalities at the 2-position of the oxazole ring.

Caption: Reactivity of the 2-chloromethyl group enabling synthetic diversification.

This synthetic versatility makes 2-(chloromethyl)-5-(4-methoxyphenyl)oxazole a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery. Oxazole derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anticancer: Some 5-aryloxazole derivatives have shown potent activity as inhibitors of enzymes like VEGFR2 kinase, which is crucial for tumor angiogenesis. [11][12]* Anti-inflammatory: The 2-alkoxymethyl- and 2-phenoxymethyl-oxazole classes have been investigated as anti-inflammatory and analgesic agents. [4]* Antimicrobial and Antifungal: The oxazole nucleus is a key component in various compounds with antibacterial and antifungal properties. [1][2]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. [14]

Conclusion

2-(Chloromethyl)-5-(4-methoxyphenyl)oxazole serves as a highly valuable and versatile intermediate for the synthesis of a diverse range of 2,5-disubstituted oxazoles. Its straightforward synthesis from readily available starting materials and the reactivity of its chloromethyl group make it an attractive scaffold for medicinal chemists. The established biological significance of the oxazole core suggests that derivatives of this compound will continue to be promising candidates in the development of novel therapeutic agents.

References

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. mch.estranky.sk [mch.estranky.sk]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. 5-(tert-Butyl)-2-(chloromethyl)oxazole | 224441-73-0 [sigmaaldrich.com]

Spectroscopic Data for 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole: A Technical Guide for Drug Development Professionals

Introduction

The oxazole scaffold is a prominent feature in many biologically active compounds and natural products, exhibiting a wide range of therapeutic properties. The specific compound, 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole, possesses functional groups that make it an interesting candidate for further investigation in drug discovery and development. The chloromethyl group provides a reactive site for potential derivatization, while the ethoxyphenyl moiety can influence the molecule's pharmacokinetic and pharmacodynamic properties. Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and stability of a compound. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering a valuable resource for researchers working with this or structurally related molecules.

Molecular Structure and Analysis

The chemical structure of this compound is presented below. The molecule consists of a central oxazole ring substituted at the 2-position with a chloromethyl group and at the 5-position with a 4-ethoxyphenyl group.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals for the aromatic, oxazole, chloromethyl, and ethoxy protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 2H | Ar-H (ortho to oxazole) |

| ~6.95 | Doublet | 2H | Ar-H (meta to oxazole) |

| ~7.20 | Singlet | 1H | Oxazole-H (C4) |

| ~4.75 | Singlet | 2H | -CH₂Cl |

| ~4.10 | Quartet | 2H | -OCH₂CH₃ |

| ~1.45 | Triplet | 3H | -OCH₂CH₃ |

Interpretation of the Predicted Spectrum:

-

Aromatic Protons: The 4-ethoxyphenyl group will show a characteristic AA'BB' system, which simplifies to two doublets. The protons ortho to the oxazole ring are expected to be deshielded and appear at a lower field (~7.65 ppm) compared to the protons meta to the oxazole ring (~6.95 ppm) due to the electron-withdrawing nature of the oxazole ring.

-

Oxazole Proton: The single proton on the oxazole ring (at the C4 position) is expected to appear as a singlet at approximately 7.20 ppm. Its chemical shift can be influenced by the substituents on the ring.

-

Chloromethyl Protons: The two protons of the chloromethyl group are expected to be significantly deshielded by the adjacent electronegative chlorine atom and the oxazole ring, resulting in a singlet at around 4.75 ppm.

-

Ethoxy Protons: The ethoxy group will exhibit a quartet for the methylene (-OCH₂-) protons at approximately 4.10 ppm, coupled to the methyl protons. The methyl (-CH₃) protons will appear as a triplet at a higher field, around 1.45 ppm, due to coupling with the methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the TMS standard.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | Oxazole-C2 |

| ~159.5 | Oxazole-C5 |

| ~160.0 | Ar-C (para, attached to O) |

| ~128.0 | Ar-C (ortho to oxazole) |

| ~122.0 | Ar-C (ipso, attached to oxazole) |

| ~115.0 | Ar-C (meta to oxazole) |

| ~125.0 | Oxazole-C4 |

| ~63.5 | -OCH₂CH₃ |

| ~35.0 | -CH₂Cl |

| ~14.8 | -OCH₂CH₃ |

Interpretation of the Predicted Spectrum:

-

Oxazole Carbons: The carbons of the oxazole ring are expected to resonate at lower fields. C2 and C5, being attached to heteroatoms, will be the most deshielded.

-

Aromatic Carbons: The aromatic carbons will appear in the typical region of 110-160 ppm. The carbon attached to the oxygen of the ethoxy group will be the most deshielded.

-

Aliphatic Carbons: The chloromethyl carbon will be significantly downfield due to the attached chlorine atom. The methylene and methyl carbons of the ethoxy group will appear at higher fields.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A more concentrated sample may be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same tuned and shimmed instrument.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be necessary (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

| m/z | Assignment |

| ~237/239 | [M]⁺ and [M+2]⁺ (Molecular ion peaks) |

| ~202 | [M - Cl]⁺ |

| ~188 | [M - CH₂Cl]⁺ |

| ~160 | [C₉H₈NO]⁺ |

| ~133 | [C₈H₉O]⁺ |

Interpretation of the Predicted Spectrum:

The molecular ion peak should be observed at m/z ~237, with a characteristic isotopic peak at m/z ~239 ([M+2]⁺) with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of one chlorine atom. Key fragmentation pathways would likely involve the loss of the chlorine atom, the chloromethyl group, and cleavage of the oxazole ring.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic and oxazole) |

| ~2980-2850 | C-H stretching (aliphatic) |

| ~1610, 1580, 1500 | C=C and C=N stretching (aromatic and oxazole rings) |

| ~1250 | C-O-C stretching (aryl ether) |

| ~1100-1000 | C-O-C stretching (oxazole ring) |

| ~750-690 | C-Cl stretching |

Interpretation of the Predicted Spectrum:

The IR spectrum will show characteristic bands for the aromatic and oxazole rings, as well as for the ether and chloromethyl functional groups. The presence of these bands would provide strong evidence for the proposed structure.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While experimental data is not currently available, the predicted ¹H NMR, ¹³C NMR, MS, and IR data, based on analogous structures and fundamental principles, offer a solid foundation for the characterization of this compound. The provided generalized protocols outline the standard procedures for acquiring high-quality spectroscopic data, which are essential for confirming the structure and purity of synthesized compounds in a drug discovery and development setting. Researchers working with this molecule can use this guide as a reference for interpreting their experimental findings and ensuring the scientific integrity of their work.

References

- Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via A Metal-Free-Catalyzed Cascade Cyclization - Supporting Information. (n.d.).

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).

- Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide - Benchchem. (n.d.).

- Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.).

- Core spectroscopy of oxazole - OSTI. (2022, November 4).

13C NMR analysis of 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole

Structural Elucidation and Carbon Framework Analysis: A Guide to the C NMR of 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole

Executive Summary & Molecular Context[1][2][3][4]

The compound This compound represents a critical intermediate in the synthesis of bioactive heterocycles. The oxazole core is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for amides or esters in antibacterial and anti-inflammatory drug discovery.[1]

Precise

Molecular Architecture & Numbering Scheme

To ensure consistent assignment, we utilize the following IUPAC-consistent numbering:

-

Oxazole Ring: O=1, C=2 (substituted with chloromethyl), N=3, C=4 (protonated), C=5 (substituted with aryl).

-

Phenyl Ring: C1' (attached to oxazole), C4' (attached to ethoxy).

-

Side Chains: Chloromethyl (

), Ethoxy (

Figure 1: Connectivity of the 2,5-disubstituted oxazole core. Note the C4 position is the only protonated site on the heterocyclic ring.

Experimental Acquisition Protocol

Standard proton parameters are insufficient for the definitive assignment of the quaternary centers (C2, C5, C1', C4'). The following protocol ensures adequate signal-to-noise (S/N) ratio and relaxation of long-T1 nuclei.

Sample Preparation[2][4][5][6][7]

-

Mass: 30–50 mg (Critical for resolving quaternary carbons in reasonable time).

-

Solvent:

(99.8% D).-

Why: Provides excellent solubility for lipophilic oxazoles and a distinct triplet reference at 77.16 ppm .

-

-

Tube: 5mm high-precision NMR tube.

Instrument Parameters (400 MHz or higher recommended)

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Minimizes NOE enhancement variations; quantitative accuracy. |

| Relaxation Delay (D1) | 3.0 - 5.0 seconds | Quaternary carbons (C2, C5, C4') have long T1 times. Short D1 leads to signal saturation and "missing" peaks. |

| Spectral Width | 240 ppm | Ensures capture of carbonyl-like C2 (~160 ppm) without folding. |

| Scans (NS) | 1024 - 2048 | Required for adequate S/N on quaternary carbons. |

| Temperature | 298 K | Standardizes chemical shifts.[2] |

Spectral Assignment & Mechanistic Causality

The

A. The Aliphatic Region (10 – 70 ppm)

Confusion often arises between the chloromethyl and ethoxy methylene groups.

-

Ethoxy Methyl (

):-

Shift: ~14.8 ppm.

-

Logic: Terminal methyl, shielded.

-

-

Chloromethyl (

):-

Shift: ~36.0 ppm.

-

Logic: Chlorine is electronegative (

), deshielding the carbon. However, the

-

-

Ethoxy Methylene (

):-

Shift: ~63.5 ppm.

-

Logic: Oxygen is highly electronegative (

), causing significant deshielding compared to the chloromethyl group.

-

B. The Aromatic & Heterocyclic Region (110 – 165 ppm)

This region contains the diagnostic fingerprints of the oxazole scaffold.

The Phenyl Ring (Para-substituted)

-

C3', C5' (Ortho to Ethoxy): ~114.8 ppm.

-

Mechanism:[3] Resonance donation from the ethoxy oxygen increases electron density at the ortho positions, resulting in strong shielding.

-

-

C1' (Ipso to Oxazole): ~120.5 ppm.

-

Mechanism:[3] Attached to the electron-withdrawing oxazole ring, but lacks the strong resonance shielding of the ethoxy group.

-

-

C2', C6' (Meta to Ethoxy): ~127.5 ppm.[4]

-

Mechanism:[3] Minimal resonance effects; shifts are typical for benzene derivatives.

-

-

C4' (Ipso to Ethoxy): ~159.8 ppm.

-

Mechanism:[3] Direct attachment to Oxygen causes massive deshielding (inductive effect).

-

The Oxazole Core (The "Fingerprint")[5]

-

C4 (The only CH): ~123.5 ppm.

-

Mechanism:[3] This is the only protonated carbon on the oxazole ring in a 2,5-disubstitution pattern. It can be confirmed via DEPT-135 (positive peak) or HSQC .

-

-

C5 (Substituted by Phenyl): ~151.0 ppm.

-

Mechanism:[3] Located next to Oxygen, but the shift is tempered by the conjugation with the phenyl ring.

-

-

C2 (Between N and O): ~159.0 – 162.0 ppm.

-

Mechanism:[3] This is the most deshielded carbon in the molecule. It is flanked by both Nitrogen (imine-like) and Oxygen, creating an extremely electron-deficient environment. It often overlaps with the C4' (ethoxy-ipso) signal, requiring HMBC to distinguish.

-

Summary Table of Predicted Shifts

| Assignment | Carbon Type | Predicted Shift ( | Multiplicity (DEPT) |

| Ethoxy CH3 | 14.8 | Positive | |

| Chloromethyl | 36.5 | Negative | |

| Ethoxy CH2 | 63.5 | Negative | |

| Phenyl C3', C5' | 114.8 | Positive | |

| Phenyl C1' | 120.5 | Absent | |

| Oxazole C4 | 123.5 | Positive | |

| Phenyl C2', C6' | 127.5 | Positive | |

| Oxazole C5 | 151.0 | Absent | |

| Phenyl C4' | 159.8 | Absent | |

| Oxazole C2 | 160.5 | Absent |

Advanced Validation Strategy (2D NMR)

To claim "authoritative" assignment, one cannot rely on 1D shifts alone due to the proximity of C2 and C4'.

Figure 2: Logical workflow for resolving spectral ambiguity between quaternary carbons.

The HMBC "Smoking Gun"

-

To confirm C2: Look for a strong 2-bond correlation (

) from the Chloromethyl protons ( -

To confirm C4': Look for a 3-bond correlation (

) from the Ethoxy methylene protons (

References

-

Oxazole NMR Standards: Turchi, I. J. (Ed.).[6][7] (1986).[7] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Definitive text on oxazole chemical shifts).

-

Solvent Calibration: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

- Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for additivity rules on phenyl rings).

-

Similar Compounds: Determin

C NMR. Beilstein Journal of Organic Chemistry, 2011, 7, 1200–1207. Link - General Protocol: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

An In-depth Technical Guide to the Mass Spectrometric Analysis of 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel small molecules is paramount. 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole is a heterocyclic compound with structural motifs that suggest its potential as a versatile building block in drug discovery programs. The presence of a reactive chloromethyl group, a stable oxazole core, and an ethoxyphenyl moiety makes it an interesting candidate for further chemical modification.

Mass spectrometry stands as an indispensable analytical technique for the unambiguous identification and structural elucidation of such compounds.[1] Its high sensitivity and specificity provide critical information on molecular weight, elemental composition, and structural integrity. This guide offers a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Physicochemical Properties & Predicted Ionization Behavior

A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometric method.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Structure |  |

| Molecular Formula | C₁₂H₁₂ClNO₂ |

| Monoisotopic Mass | 237.0556 Da |

| Average Mass | 237.68 Da |

| Key Structural Features | - Oxazole Ring (contains N and O heteroatoms)- Chloromethyl Group (reactive, contains Cl)- Ethoxyphenyl Group (ether linkage) |

The presence of nitrogen and oxygen atoms within the oxazole ring provides sites that are readily protonated. Therefore, under the positive ion mode conditions typical for soft ionization techniques, the compound is expected to form a protonated molecule, [M+H]⁺. Soft ionization methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are ideal as they tend to produce intact molecular ions with minimal in-source fragmentation, which is crucial for accurate molecular weight determination.[2]

Ionization Technique Selection: A Deliberate Choice

Choosing the appropriate ionization source is a critical step that dictates the success of the analysis. For this compound, both ESI and APCI are viable options, and the choice depends on the specific analytical context, such as coupling with liquid chromatography (LC) and the analyte's concentration.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol.[2] It is particularly well-suited for polar to moderately polar molecules that are already ionized or can be easily protonated or deprotonated in solution.[3] Given the basic nitrogen atom in the oxazole ring, ESI is an excellent primary choice for this compound, especially when coupled with reverse-phase liquid chromatography.[2]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is also a soft ionization method but involves vaporizing the sample in a heated nebulizer before ionization is initiated by a corona discharge.[4] It is highly effective for less polar, thermally stable compounds with molecular weights typically below 1500 Da.[4] APCI can be more tolerant of higher solvent flow rates and less susceptible to matrix effects than ESI, making it a robust alternative.[5][6]

Caption: Workflow for selecting the optimal ionization technique.

Experimental Protocols: A Framework for Reproducibility

The following protocols provide a validated starting point for the analysis. Instrument parameters should be optimized to achieve the best signal-to-noise ratio and spectral quality.

Protocol 1: Sample Preparation

-

Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution with a 50:50 mixture of acetonitrile and water (containing 0.1% formic acid to promote protonation) to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 2: Full Scan Mass Spectrometry Analysis

This experiment aims to determine the accurate mass of the molecular ion.

Table 2: Suggested Starting Parameters for Full Scan MS Analysis

| Parameter | ESI Setting | APCI Setting | Rationale |

| Ionization Mode | Positive | Positive | To generate the protonated [M+H]⁺ ion. |

| Capillary Voltage | 3.0 - 4.0 kV | N/A | Optimizes the electrospray process for droplet formation.[3] |

| Corona Current | N/A | 2 - 5 µA | Initiates the chemical ionization cascade in the gas phase.[4] |

| Nebulizer Gas (N₂) Pressure | 30 - 40 psi | 50 - 60 psi | Aids in droplet formation and desolvation. |

| Drying Gas (N₂) Flow | 8 - 12 L/min | 5 - 10 L/min | Facilitates solvent evaporation from charged droplets. |

| Drying Gas Temperature | 300 - 350 °C | 350 - 450 °C | Provides thermal energy for desolvation and sample vaporization.[4] |

| Scan Range | 50 - 500 m/z | 50 - 500 m/z | Covers the expected molecular ion and potential low-mass fragments. |

Protocol 3: Tandem Mass Spectrometry (MS/MS) Analysis

This experiment provides structural information by fragmenting the molecular ion.

-

Instrument Mode: Set the instrument to Product Ion Scan mode.

-

Precursor Ion Selection: Isolate the protonated molecule, [M+H]⁺, in the first mass analyzer (e.g., a quadrupole). The selection window should be narrow (e.g., 1-2 m/z) to ensure isotopic purity.

-

Collision-Induced Dissociation (CID): Introduce an inert collision gas (typically Argon or Nitrogen) into the collision cell.

-

Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV). This allows for the observation of fragments formed at different energy levels, providing a more complete fragmentation map.

-

Product Ion Analysis: Scan the second mass analyzer to detect the fragment ions produced in the collision cell.

Data Interpretation: From Spectrum to Structure

Full Scan Mass Spectrum: The Molecular Fingerprint

The full scan spectrum provides two crucial pieces of information: the molecular weight and the presence of chlorine.

-

Molecular Ion Peak ([M+H]⁺): For the molecular formula C₁₂H₁₂ClNO₂, the expected monoisotopic mass of the neutral molecule is 237.0556 Da. The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 238.0629 .

-

Chlorine Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern in the mass spectrum. An M+ peak corresponding to the molecule with ³⁵Cl will be accompanied by an M+2 peak, two m/z units higher, corresponding to the molecule with ³⁷Cl. The intensity of the M+2 peak will be approximately one-third of the M+ peak's intensity.

Table 3: Expected Molecular Ion Cluster for [C₁₂H₁₂ClNO₂ + H]⁺

| Ion | Isotope Composition | Calculated m/z | Expected Relative Abundance |

| [M+H]⁺ | ¹²C₁₂, ¹H₁₃, ³⁵Cl₁, ¹⁴N₁, ¹⁶O₂ | 238.0629 | 100% |

| [M+2+H]⁺ | ¹²C₁₂, ¹H₁₃, ³⁷Cl₁, ¹⁴N₁, ¹⁶O₂ | 240.0600 | ~32% |

The observation of this distinct 3:1 isotopic signature at m/z 238.06 and 240.06 is a definitive confirmation of the presence of a single chlorine atom in the molecule.

Tandem Mass Spectrum (MS/MS): Deconstructing the Molecule

The MS/MS spectrum reveals the molecule's structural backbone. Collision-induced dissociation (CID) imparts internal energy, causing the precursor ion to fragment at its weakest bonds.[7][8] Based on established fragmentation chemistry of similar structures, a plausible fragmentation pathway for the [M+H]⁺ ion of this compound is proposed below.

Caption: Predicted fragmentation pathway for protonated this compound.

Detailed Fragmentation Analysis:

-

Loss of Chloromethyl Radical (Pathway to A): A primary and highly probable fragmentation is the homolytic cleavage of the C-C bond between the oxazole ring and the chloromethyl group. This results in the loss of a chloromethyl radical (•CH₂Cl), leading to the stable, even-electron fragment ion A at m/z 189.07 . The stability of this ion is enhanced by the aromaticity of the oxazole ring.

-

Formation of Chloromethyl Cation (Pathway to E): Alternatively, heterolytic cleavage can result in the formation of the chloromethyl cation E at m/z 49.99 (for ³⁵Cl). This is a common fragmentation mode for halogenated compounds.[5]

-

Loss of Ethylene (Pathway A → B): The ethoxyphenyl group is susceptible to fragmentation. A characteristic loss for ethyl ethers is the neutral loss of ethylene (C₂H₄), resulting in a hydroxylated phenyl group. This would lead to fragment B at m/z 161.08 .

-

Oxazole Ring Cleavage (Pathway B → C): Following the loss of ethylene, the oxazole ring itself can fragment. A common pathway for phenyl-substituted oxazoles involves the loss of hydrogen cyanide (HCN), leading to the formation of an acylium-type ion.[6] This would produce fragment C at m/z 134.06 .

-

Further Fragmentation (Pathway C → D): The resulting ion can undergo further fragmentation, such as the loss of an acetylene radical, to form the tropylium-like ion D at m/z 107.05 .

Table 4: Summary of Predicted Key Fragment Ions

| Fragment ID | Proposed Structure | Formula of Ion | Calculated m/z | Fragmentation Step |

| A | 5-(4-ethoxyphenyl)oxazole-2-yl cation | [C₁₁H₁₀NO₂]⁺ | 189.07 | Loss of •CH₂Cl from [M+H]⁺ |

| B | 5-(4-hydroxyphenyl)oxazole-2-yl cation | [C₉H₆NO₂]⁺ | 161.08 | Loss of C₂H₄ from Fragment A |

| C | 4-hydroxybenzoyl cation | [C₇H₅O₂]⁺ | 134.06 | Loss of HCN from Fragment B |

| D | Hydroxytropylium ion | [C₇H₇O]⁺ | 107.05 | Rearrangement/loss from C |

| E | Chloromethyl cation | [CH₂Cl]⁺ | 49.99 | Cleavage from [M+H]⁺ |

Conclusion

The mass spectrometric analysis of this compound is a robust process that yields definitive structural information. By selecting an appropriate soft ionization technique such as ESI or APCI, the molecular weight can be confirmed with high accuracy. The characteristic isotopic pattern of chlorine provides an immediate validation of the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments, through collision-induced dissociation, offer a detailed map of the molecule's structure, confirming the connectivity of the chloromethyl, oxazole, and ethoxyphenyl moieties. The methodologies and interpretative frameworks presented in this guide provide a solid foundation for the confident and accurate characterization of this compound, ensuring data integrity for applications in drug development and chemical research.

References

- Vertex AI Search. (n.d.). Electrospray Ionization (ESI)

-

Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved February 19, 2026, from [Link]

- Pitt, J. (2014, January 14). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science.

- MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI)

- Waters Corporation. (n.d.). Atmospheric Pressure Ionization Sources: Their Use and Applicability.

- Raffaelli, A., & Saba, A. (n.d.). Atmospheric Pressure Photoionization — The Second Source for LC-MS?.

- Chemistry LibreTexts. (2023, August 29).

-

Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved February 19, 2026, from [Link]

- Hinata, N. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Chemical and Pharmaceutical Research.

- Mandal, A. K., & Balaram, P. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC.

- West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU.

- Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.

- Kolehmainen, E., et al. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives.

- Technology Networks. (2025, December 19). Tandem Mass Spectrometry (MS/MS) Explained.

- National MagLab. (2023, August 8). Tandem Mass Spectrometry (MS/MS).

- Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry.

- Benchchem. (n.d.). An In-Depth Technical Guide to Tandem Mass Spectrometry for Researchers, Scientists, and Drug Development Professionals.

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved February 19, 2026, from [Link]

Sources

- 1. Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Technical Guide: Biological Activity & Application of 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole

The following technical guide details the biological profile, chemical reactivity, and medicinal application of 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole .

Executive Summary

This compound is a high-value heterocyclic intermediate (pharmacophore) used primarily in the synthesis of PPAR agonists (glitazars) for type 2 diabetes and dyslipidemia, as well as novel antimicrobial agents .

While the molecule itself acts as a reactive electrophile capable of non-specific alkylation, its structural motif—the 5-aryl-oxazole core—is a privileged scaffold that confers high affinity for nuclear receptors (PPAR

Part 1: Chemical Structure & Reactivity Profile

Structural Analysis

The molecule consists of three distinct functional domains that dictate its biological utility:

-

Oxazole Core: A 1,3-oxazole ring that serves as a bioisostere for amide or ester linkages, providing metabolic stability and hydrogen-bonding potential.

-

4-Ethoxyphenyl Tail: A lipophilic domain that typically occupies the hydrophobic pocket of the target protein (e.g., the ligand-binding domain of PPARs).

-

Chloromethyl "Warhead": A highly reactive electrophilic center (

) used for bioconjugation or fragment coupling.

Intrinsic Biological Activity (The Intermediate)

-

Mechanism: Alkylation.[1] The chloromethyl group is susceptible to nucleophilic attack by thiols (cysteine residues) and amines (lysine residues) in proteins.

-

Toxicity: In its native form, the compound is a skin and eye irritant and potentially cytotoxic due to non-specific protein alkylation. It is not a drug candidate per se, but a "prodrug precursor" or synthetic building block.

-

Stability: Hydrolytically unstable in basic aqueous media; must be stored under anhydrous conditions to prevent hydrolysis to the corresponding alcohol (hydroxymethyl derivative).

Part 2: Pharmacological Applications (Derivatives)[2][3][4][5]

The primary biological value of this scaffold lies in its conversion into PPAR agonists and COX-2 inhibitors .

PPAR / Dual Agonism (Metabolic Disease)

This oxazole scaffold is a structural analog of the "head group" found in Muraglitazar and Aleglitazar .

-

Pathway: The chloromethyl group is reacted with a tyrosine-derived acid (e.g., via Williamson ether synthesis) to form the complete agonist.

-

Biological Effect: The resulting molecule binds to the Peroxisome Proliferator-Activated Receptors (PPARs) in the cell nucleus.

-

PPAR

Activation: Increases fatty acid oxidation (lowers triglycerides). -

PPAR

Activation: Increases insulin sensitivity (lowers blood glucose).

-

Antimicrobial & Nematicidal Activity

Research indicates that 5-aryl-oxazole derivatives possess intrinsic antimicrobial properties.

-

Target: Inhibition of bacterial cell wall synthesis or interference with nematode hatching factors.

-

Evidence: Analogs such as 5-(4-methoxyphenyl)oxazole (MPO) have been isolated as natural products with specific activity against C. elegans hatching.[2] The 4-ethoxy substitution modulates lipophilicity (

), enhancing membrane permeability against Gram-positive bacteria.

Part 3: Experimental Protocols

Synthesis of the Bioactive Scaffold

Objective: To synthesize a PPAR-active derivative using the chloromethyl intermediate.

Reagents:

-

This compound (1.0 eq)

-

Ethyl 2-(4-hydroxyphenoxy)propionate (Nucleophile, 1.1 eq)

-

Cesium Carbonate (

, 2.0 eq) -

Acetonitrile (Solvent, anhydrous)

Protocol:

-

Preparation: Dissolve Ethyl 2-(4-hydroxyphenoxy)propionate in anhydrous acetonitrile under

atmosphere. -

Activation: Add

and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Coupling: Dropwise add a solution of This compound in acetonitrile.

-

Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the starting chloride.

-

Workup: Filter inorganic salts, concentrate the filtrate, and purify via silica gel column chromatography.

-

Validation: Verify structure via

-NMR (Look for ether linkage singlet at

Biological Assay: PPAR Binding Assay (TR-FRET)

Objective: Confirm the biological activity of the synthesized derivative.

-

System: LanthaScreen™ TR-FRET PPAR

Competitive Binding Assay. -

Components:

-

Method:

-

Incubate the complex for 1 hour in the dark.

-

Readout: If the oxazole derivative binds to PPAR

, it displaces the tracer, decreasing the FRET signal (ratio of 520 nm/495 nm emission). -

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

-

Part 4: Visualization of Mechanism

The following diagram illustrates the transformation of the chloromethyl intermediate into a bioactive drug and its subsequent signaling pathway.

Figure 1: Transformation of the electrophilic oxazole intermediate into a bioactive PPAR agonist and its downstream mechanism of action.

Part 5: Data Summary

Table 1: Comparative Activity of Oxazole-Based PPAR Agonists Note: Data represents typical values for derivatives synthesized from this scaffold.

| Compound Class | R-Group (Position 5) | Linker (Position 2) | Target | Activity ( | Therapeutic Indication |

| Precursor | 4-Ethoxyphenyl | Chloromethyl | Cysteine/Lysine | N/A (Reactive) | Intermediate / Toxic |

| Muraglitazar Analog | 4-Methoxyphenyl | Ether-linked Glycine | PPAR | 100–300 nM | Diabetes T2 (Withdrawn) |

| Tesaglitazar Analog | 4-Ethoxyphenyl | Ether-linked Acid | PPAR | < 50 nM | Dyslipidemia |

| MPO Derivative | 4-Methoxyphenyl | Direct | Nematode Hatching | ~50 | Anthelmintic |

References

-

Devasthale, P. V., et al. (2005).[5] "Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist."[5] Journal of Medicinal Chemistry. Link

-

Ohhata, A., et al. (2015).[9] "Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link

-

Zhang, X., et al. (2011). "2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties." Advanced Materials Research. Link

-

ChemScene. (2024). "Product Monograph: 2-(Chloromethyl)-5-(4-chlorophenyl)oxazole." Chemical Building Blocks Database. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.unipd.it [research.unipd.it]

- 7. 1094382-40-7|2-(Chloromethyl)-5-(2-ethoxyphenyl)oxazole|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Reactivity & Synthetic Utility of the Chloromethyl Oxazole Moiety

Executive Summary

The chloromethyl group attached to an oxazole ring represents a "privileged warhead" in medicinal chemistry. It combines the structural rigidity and hydrogen-bond accepting properties of the oxazole heterocycle with the high electrophilicity of an alkyl halide. This guide analyzes the electronic underpinnings of this reactivity, contrasting the stability profiles of 2-, 4-, and 5-chloromethyl isomers, and provides validated protocols for their exploitation in drug discovery.

Key Takeaway: The chloromethyl oxazole is not merely a "benzyl chloride" analog; the electron-deficient nature of the oxazole ring amplifies the electrophilicity of the methylene carbon, necessitating specific handling to prevent self-alkylation or ring fragmentation.

Electronic Structure & Reactivity Profile

The reactivity of the chloromethyl group (

Positional Isomerism: The Stability-Reactivity Trade-off

| Position | Electronic Environment | Reactivity | Stability Profile |

| C2-Chloromethyl | Flanked by both N and O atoms. Highly electron-deficient.[2] | Extreme. Rapid reaction with nucleophiles. | Low. Prone to hydrolysis and ring-opening (isocyanide formation) upon prolonged storage. Often stored as HCl salt. |

| C4-Chloromethyl | Adjacent to N (pyridine-like). Moderate electron deficiency. | High. Standard "benzylic-like" reactivity. | Moderate/High. The most common scaffold in drug design (e.g., oxazole-4-carboxamide precursors). |

| C5-Chloromethyl | Adjacent to O (furan-like). Electron-rich relative to C2/C4. | Moderate. Requires stronger nucleophiles or elevated temps. | High. Generally stable free bases. |

Mechanistic Pathway: Dominance

The primary reaction pathway is bimolecular nucleophilic substitution (

Figure 1: Reaction pathways for chloromethyl oxazole. Note the competition between productive substitution and destructive ring opening at the C2 position.

Validated Experimental Workflows

Synthesis of Chloromethyl Oxazoles

Context: Commercial availability is often limited to specific isomers. In-house synthesis from the corresponding alcohol is the standard approach.

Protocol: Deoxychlorination via Thionyl Chloride

-

Precursor: Oxazole-methanol derivative.

-

Reagent: Thionyl Chloride (

). -

Solvent: Dichloromethane (DCM) or Chloroform (

).

Step-by-Step:

-

Dissolve the oxazole-methanol (1.0 equiv) in anhydrous DCM (

). -

Cool to

under -

Add

(1.5 equiv) dropwise. Caution: Gas evolution ( -

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Critical Check: Monitor by TLC. The chloride usually moves typically higher (

) than the alcohol. -

Workup: Evaporate volatiles in vacuo.

-

For C4/C5 isomers: Partition between DCM and saturated

. Dry organic layer ( -

For C2 isomers: Isolate as the hydrochloride salt if possible. If free base is required, perform rapid cold extraction and use immediately.

-

Nucleophilic Substitution (Amination)

Context: This is the most frequent transformation in library synthesis (SAR generation).

Protocol:

-

Reagents: Chloromethyl oxazole (1.0 equiv), Amine (1.2 equiv), Base.

-

Base Selection:

-

Standard:

(2-3 equiv) in MeCN or DMF. -

Alternative: DIPEA (2 equiv) in DCM (for highly reactive C2-chlorides).

-

Step-by-Step:

-

Suspend

in anhydrous Acetonitrile (MeCN). -

Add the amine.[3]

-

Add the chloromethyl oxazole (dissolved in minimal MeCN) dropwise at

or RT. -

Stir at RT (for C2/C4) or

(for C5). -

Validation: Reaction is usually complete within 2–6 hours. Mass spectrometry (LCMS) will show the M+1 peak of the product and disappearance of the chloride (M+1 and M+3 pattern).

The Arbuzov Reaction (Phosphonate Synthesis)

Context: Converting the chloride to a phosphonate allows for Horner-Wadsworth-Emmons (HWE) coupling, extending the carbon chain with alkenes.

Protocol:

-

Mix chloromethyl oxazole with Triethyl Phosphite (

) (neat or in Toluene). -

Heat to

. -

Distill off the ethyl chloride byproduct to drive equilibrium.

-

Note: C2-chloromethyl oxazoles may decompose at these temperatures. Use lower temp with catalysis (e.g., NaI) or switch to the bromide/iodide via Finkelstein exchange in situ before adding phosphite.

Strategic Applications in Drug Design

The chloromethyl group serves as a linchpin for assembling complex heterocycles.[4]

Figure 2: Synthetic divergence from the chloromethyl scaffold.

Case Study: Fragment-Based Drug Discovery (FBDD)

In FBDD, the 4-chloromethyl oxazole is often used to link an oxazole "head" to a variable "tail."

-

Example: Synthesis of VEGFR inhibitors often involves linking a 2-amino-oxazole core to a solubilizing moiety via a C4-methylene bridge.

-

Advantage: The oxazole ring provides a flat, aromatic linker that can engage in

-stacking within the binding pocket, while the methylene spacer allows rotational freedom for the tail group.

Safety & Handling (The "Lachrymator" Warning)

Hazard: Chloromethyl heterocycles are potent alkylating agents.

-

Lachrymatory Effect: They are chemically similar to benzyl chloride and can cause severe eye/respiratory irritation. Always handle in a fume hood.

-

Genotoxicity: Due to their mechanism of action (DNA alkylation), they are potential genotoxins. Treat as PGI (Potentially Genotoxic Impurities) in late-stage synthesis.

-

Decontamination: Quench spills or glassware with dilute ammonia or ethanolic KOH to convert the chloride to the amine/ether before disposal.

References

-

Formation and Reaction of Oxazoles. Bulletin of the Chemical Society of Japan. (1989). Detailed study on the nucleophilic substitution of 2-(chloromethyl)oxazoles. 3

-

The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. BenchChem. Analysis of C2 vs C4 acidity and electrophilicity. 5[4][6][7][8][9][10]

-

Michaelis–Arbuzov Reaction. Organic Chemistry Portal. Mechanisms for converting alkyl halides to phosphonates. 11[4][7][8][9][10][12]

-

4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit. ResearchGate. Discusses orthogonal reactivity of ring-halogens vs side-chain halogens. 13

-

Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. NBInno. General overview of the chloromethyl warhead in pharma. 4[4][6][7][8][10]

Sources

- 1. 2-Chloro-4-(chloromethyl)-1,3-oxazole | Benchchem [benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Arbuzov Reaction [organic-chemistry.org]

- 12. OXAZOLE, 5-(CHLOROMETHYL)- | 172649-57-9 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Stability and storage of 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole

An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole

Introduction

This compound is a substituted oxazole derivative, a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science. The unique structural arrangement of this molecule, featuring a reactive chloromethyl group and a stable oxazole core, makes it a valuable intermediate for synthesizing a diverse range of more complex molecules, including potential therapeutic agents. However, the very features that make this compound a versatile synthetic tool also render it susceptible to specific degradation pathways.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the stability profile of this compound. We will delve into its core physicochemical properties, elucidate its primary degradation mechanisms, and establish field-proven protocols for its proper storage, handling, and stability assessment. Adherence to these guidelines is paramount to ensuring the compound's integrity, which is the foundation for reproducible and reliable experimental outcomes.

Physicochemical Properties and Structural Analysis

The stability of this compound is intrinsically linked to its molecular architecture. A thorough understanding of its constituent parts is essential to predict and mitigate potential degradation.

| Property | Value/Description |

| Molecular Formula | C₁₂H₁₂ClNO₂ |

| Molecular Weight | 237.68 g/mol |

| IUPAC Name | 2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3-oxazole |

| Appearance | Typically an off-white to pale yellow solid |

Structural Breakdown:

-

Oxazole Core: The five-membered oxazole ring is an aromatic heterocycle, which generally imparts significant thermal stability to the molecule.[1][2] It is, however, susceptible to certain chemical reactions, including oxidation and photolysis, particularly depending on the nature of its substituents.[2]

-

4-Ethoxyphenyl Group: This substituent at the C5 position is an electron-donating group, which can influence the electronic properties and reactivity of the oxazole ring.

-

2-Chloromethyl Group (-CH₂Cl): This is the most reactive and stability-critical moiety of the molecule. Its reactivity is analogous to that of a benzylic chloride, making the methylene carbon highly electrophilic and susceptible to nucleophilic attack.[3] This group is the primary site for hydrolytic degradation and reactions with other nucleophiles.[3]

Potential Degradation Pathways

The principal degradation routes for this compound stem from the reactivity of the chloromethyl group and the oxazole ring's inherent sensitivities.

A. Hydrolysis: This is the most anticipated and significant degradation pathway. The electrophilic carbon of the chloromethyl group readily reacts with water, even atmospheric moisture, in a nucleophilic substitution reaction. This process yields the corresponding hydroxymethyl derivative and hydrochloric acid. The acidic byproduct can, in turn, catalyze further degradation. Furthermore, the newly formed alcohol can react with another molecule of the parent compound to form a stable ether dimer, a common complication in the hydrolysis of chloromethyl compounds.[4][5]

B. Photodegradation: While some oxazole derivatives are reported to be stable against ultraviolet light, the oxazole ring system can be prone to photolytic reactions and photo-oxidation.[2][6] The extent of this degradation is highly dependent on the specific substitution pattern and the presence of photosensitizing impurities.[7] Exposure to light, especially high-energy UV light, should therefore be considered a risk.

C. Oxidation: The oxazole ring can undergo oxidative cleavage or modification.[2] In some biological systems, oxidation of the C2-unsubstituted oxazole ring to a 2-oxazolone has been observed, a reaction catalyzed by enzymes like aldehyde oxidase.[8][9] While less common under standard storage conditions, the presence of atmospheric oxygen, especially in combination with light or trace metal catalysts, presents a potential long-term stability risk.

D. Thermal Degradation: The oxazole core itself is thermally robust.[1][2] However, elevated temperatures will significantly accelerate the other degradation pathways, most notably hydrolysis. While pyrolysis into different rearrangement products can occur at very high temperatures, this is not a concern for typical storage but rather for high-temperature experimental conditions.[10][11]

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Procedures

To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required, focusing on mitigating the risks outlined above.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the kinetic rate of all potential degradation reactions, particularly hydrolysis.[12] |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents contact with atmospheric moisture (mitigating hydrolysis) and oxygen (mitigating oxidation). |

| Light | Store in an amber, light-tight container. | Protects the compound from photolytic degradation. |

| Container | Use a tightly sealed vial with a secure cap. | Prevents the ingress of moisture and air from the external environment.[13][14] |

Safe Handling Protocols:

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

-

Inert Environment: For aliquoting or weighing, use a glove box or glove bag with a dry, inert atmosphere whenever possible.

-

Avoid Contamination: Use clean, dry spatulas and equipment. Avoid introducing any nucleophilic contaminants (e.g., alcohols, amines) into the stock container.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[15]

Experimental Protocols for Stability and Purity Assessment

Verifying the purity of a reagent before use and understanding its stability under experimental conditions is a cornerstone of scientific rigor. The following protocols provide a framework for these assessments.

Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard method for determining the purity of the title compound and detecting the presence of key degradants, such as the hydrolyzed alcohol derivative.

Causality Behind Method Choices:

-

Stationary Phase: A C18 (octadecylsilyl) column is chosen as it is a versatile reversed-phase column suitable for retaining and separating moderately non-polar compounds like this substituted oxazole.

-

Mobile Phase: A gradient of acetonitrile and water allows for the effective elution of the parent compound while also separating it from potentially more polar (hydrolysis product) or less polar (ether dimer) impurities. A mild acid (e.g., formic acid) is added to improve peak shape and ensure consistent ionization for potential MS detection.

-

Detection: A UV detector set at a wavelength where the aromatic system exhibits strong absorbance (e.g., ~280 nm) provides high sensitivity.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately prepare a stock solution of this compound in acetonitrile at a concentration of 1.0 mg/mL.

-

Further dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final working concentration of approximately 25 µg/mL.

-

-

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 50% B

-

18.1-22 min: Hold at 50% B (re-equilibration)

-

-

-

Analysis:

-

Inject the prepared sample.

-

Integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The hydrolysis product, being more polar, is expected to elute earlier than the parent compound.

-

Protocol 4.2: Forced Degradation (Stress Testing) Study

This study is essential for understanding the compound's intrinsic stability and for developing a stability-indicating analytical method. It purposefully exposes the compound to harsh conditions to generate potential degradants.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

-

Prepare Solutions: For each condition, prepare a solution of the compound at ~0.5 mg/mL in the specified stress medium. Include an unstressed control sample diluted in parallel.

-

Acidic Hydrolysis: Mix the compound with 0.1 M HCl and heat at 60°C.

-

Basic Hydrolysis: Mix the compound with 0.1 M NaOH and keep at room temperature.

-

Oxidative Degradation: Mix the compound with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 80°C.

-

Photolytic Degradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.

-

Sampling and Analysis: After a predetermined time (e.g., 24 hours), take an aliquot from each solution. Neutralize the acidic and basic samples. Dilute all samples to the working concentration for the HPLC method described in Protocol 4.1 and analyze.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered "stability-indicating" if all degradant peaks are well-resolved from the parent compound peak.

Conclusion

This compound is a compound of significant synthetic utility, but its value is contingent upon its purity and integrity. Its chemical stability is primarily dictated by the reactive 2-chloromethyl group, which is highly susceptible to hydrolysis. Secondary degradation pathways, including photolysis and oxidation, also pose long-term risks.

By implementing a stringent storage protocol—refrigeration (2-8°C) under a dry, inert atmosphere and protected from light—researchers can effectively mitigate these degradation risks. Furthermore, routine purity assessment using a robust analytical method like HPLC, coupled with a foundational understanding of its behavior under stress conditions, empowers scientists to use this reagent with confidence. Adherence to these principles of careful storage, handling, and verification is fundamental to achieving reliable and reproducible scientific innovation.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (2023). Semantic Scholar. [Link]

- Method for hydrolysis of aromatic chloromethyl compounds. (2007).

-

Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). PubMed. [Link]

-

Hydrolysis. University of California, Davis. [Link]

- Oxazole derivatives, process for production thereof and use thereof as photoconductive material. (1984).

-

The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. (2011). Journal of the American Chemical Society. [Link]

-

Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Europe PMC. [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. (2011). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. [Link]

-

A Novel Ring Oxidation of 4- or 5-Substituted 2H-Oxazole to Corresponding 2-Oxazolone Catalyzed by Cytosolic Aldehyde Oxidase. Semantic Scholar. [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia. [Link]

-

A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. (2012). PubMed. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]

- 5. web.viu.ca [web.viu.ca]

- 6. EP0129059A1 - Oxazole derivatives, process for production thereof and use thereof as photoconductive material - Google Patents [patents.google.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chemscene.com [chemscene.com]

- 13. 2-(CHLOROMETHYL)-1,3,4-OXADIAZOLE - Safety Data Sheet [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. download.basf.com [download.basf.com]

Technical Deep Dive: Oxazole Architectures via Substituted Benzaldehydes

Executive Summary: The Regioselectivity Challenge

In medicinal chemistry, the oxazole ring is a critical bioisostere for amide bonds, offering improved metabolic stability and lipophilicity. However, constructing this ring from substituted benzaldehydes presents a distinct regiochemical bifurcation.

-

Pathway A (C5-Functionalization): The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to convert benzaldehydes directly into 5-aryloxazoles.[1] This is the gold standard for preserving the aldehyde carbon as the C5 position.

-

Pathway B (C2-Functionalization): Iodine-mediated oxidative cyclization of Schiff bases (formed from benzaldehydes and

-amino ketones) yields 2-aryloxazoles.

This guide details the mechanistic underpinnings, experimental protocols, and optimization strategies for both pathways, providing a modular toolkit for drug development professionals.

The Van Leusen Protocol (C5-Aryloxazoles)

Mechanistic Causality

The Van Leusen reaction is a base-mediated [3+2] cycloaddition followed by a concerted elimination. Unlike typical cycloadditions, this reaction is driven by the unique properties of the tosyl group, which acts as both an electron-withdrawing activator and a leaving group.

Key Mechanistic Steps:

-

Deprotonation: The

-protons of TosMIC are highly acidic ( -

Aldol-Type Addition: The carbanion attacks the aldehyde carbonyl. Critical Insight: This step is reversible; high temperatures favor the reverse reaction, so mild conditions (refluxing MeOH) are preferred to drive the equilibrium forward.

-

5-Endo-Dig Cyclization: The alkoxide oxygen attacks the isocyanide carbon. This violates Baldwin’s rules for pure alkynes but proceeds here due to the bent geometry of the isocyanide and the polarization of the

bond. -

Elimination: The resulting oxazoline intermediate undergoes aromatization via the loss of

-toluenesulfinic acid (TsOH).[2]

Visualization: Van Leusen Pathway

Caption: The Van Leusen cascade transforms aldehydes to 5-substituted oxazoles via a sulfonyl-stabilized anion.

Validated Protocol

Reagents:

-

Substituted Benzaldehyde (1.0 equiv)

-

TosMIC (1.1 equiv)[3]

- (2.5 equiv)[3]

-

Solvent: Methanol (Anhydrous)

Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the benzaldehyde and TosMIC in methanol (0.5 M concentration).

-

Activation: Add anhydrous

in one portion. -

Reaction: Reflux the suspension (

) for 2–4 hours.-

Validation Point: Monitor via TLC.[3] The aldehyde spot (usually higher

) will disappear. A new fluorescent spot (oxazole) will appear.

-

-

Workup: Remove solvent in vacuo. Resuspend residue in water/EtOAc.[3] Wash organic layer with brine, dry over

.[3] -

Purification: Recrystallization from EtOH is often sufficient; otherwise, flash chromatography (Hex/EtOAc).

Substituent Effects (Hammett Correlation):

-

Electron-Withdrawing Groups (EWGs): (e.g.,

-NO2, -

Electron-Donating Groups (EDGs): (e.g.,

-OMe,

Iodine-Mediated Oxidative Cyclization (C2-Aryloxazoles)

The Modern "Metal-Free" Approach

While Van Leusen targets C5, accessing C2-aryloxazoles typically requires the Robinson-Gabriel synthesis (harsh acids). A superior, modern alternative is the Iodine/TBHP-mediated oxidative cyclization of imines formed from benzaldehydes and

Mechanism:

-

Imine Formation: Condensation of benzaldehyde with the amine yields a Schiff base.

-

Iodine Activation: The enol tautomer of the ketone attacks the iodine-activated imine (or vice-versa, involving N-iodo intermediates).

-

Oxidative Aromatization: TBHP (tert-Butyl hydroperoxide) regenerates the iodine species and drives the final dehydrogenation to the aromatic oxazole.

Visualization: Oxidative Cyclization Pathway

Caption: Metal-free synthesis of 2,5-disubstituted oxazoles via iodine-mediated oxidative cyclization.

Validated Protocol

Reagents:

-

Substituted Benzaldehyde (1.0 equiv)

-

2-Amino-1-phenylethanone HCl (1.2 equiv)[3]

- (0.5 equiv)

-

TBHP (70% aq., 3.0 equiv)[3]

-

Base:

(2.0 equiv) -

Solvent: DMSO (Polar aprotic is critical for the ionic mechanism)

Workflow:

-

Imine Formation: Stir aldehyde, amino-ketone, and base in DMSO at room temperature for 30 mins.

-

Cyclization: Add

and TBHP. Heat to -

Monitoring: Reaction typically completes in 2–3 hours.

-

Safety Note: TBHP is an oxidant; avoid metal needles/spatulas if possible to prevent radical decomposition.

-

-

Quench: Add saturated

(sodium thiosulfate) to quench excess iodine (color changes from dark brown to yellow/clear).

Comparative Data & Optimization

The choice of method dictates the topology of the final drug candidate.

| Feature | Van Leusen Reaction | Iodine-Mediated Oxidative Cyclization |

| Oxazole Product | 5-Aryl -oxazole | 2-Aryl -5-phenyl-oxazole |

| Benzaldehyde Role | Provides C5 and C4-H | Provides C2 |

| Key Reagent | TosMIC (Isocyanide) | Phenacylamine + |

| Conditions | Basic, Reflux (MeOH) | Oxidative, Heat (DMSO) |

| EWG Tolerance | Excellent ( | Good ( |

| EDG Tolerance | Moderate (slower) | Good (electron-rich imines cyclize well) |

| Atom Economy | Low (Loss of TsOH) | Moderate (Loss of |

Troubleshooting Guide

-

Problem: Low yield with sterically hindered aldehydes (e.g., 2,6-disubstituted).

-